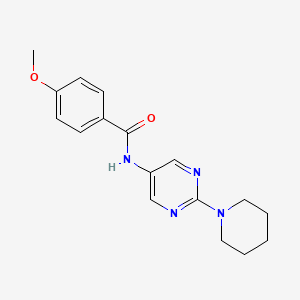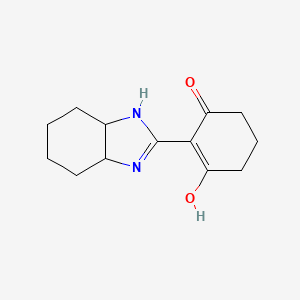![molecular formula C17H27NO3 B11195507 1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol CAS No. 1016886-65-9](/img/structure/B11195507.png)
1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol involves several steps, typically starting with the preparation of the cyclopropyl and 2-methoxybenzyl intermediates. These intermediates are then subjected to a series of reactions, including amination and alkylation, to form the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol can be compared with other similar compounds, such as:
1-(2-Methoxybenzyl)cyclopropan-1-amine hydrochloride: This compound shares a similar structure but differs in its functional groups and overall reactivity.
N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine: This compound has a similar cyclopropyl and methoxybenzyl moiety but is part of a different chemical class
Properties
CAS No. |
1016886-65-9 |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[cyclopropyl-[(2-methoxyphenyl)methyl]amino]-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C17H27NO3/c1-13(2)21-12-16(19)11-18(15-8-9-15)10-14-6-4-5-7-17(14)20-3/h4-7,13,15-16,19H,8-12H2,1-3H3 |
InChI Key |
CIIDTCUZVXSMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CN(CC1=CC=CC=C1OC)C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11195428.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11195429.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide](/img/structure/B11195447.png)
![Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine](/img/structure/B11195456.png)
![N~2~-{3-[6-(4-Methylpiperazino)-3-pyridazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B11195458.png)
![Methyl 3-{[({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11195464.png)

![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11195479.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11195482.png)
![9-(4-methoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195490.png)


![N-(3-bromobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B11195502.png)
